molecular formula C6H11NO3 B12412587 N-Isobutyryl-d7-glycine

N-Isobutyryl-d7-glycine

Cat. No.: B12412587
M. Wt: 152.20 g/mol
InChI Key: DCICDMMXFIELDF-UAVYNJCWSA-N
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Description

N-Isobutyryl-d7-glycine is a deuterated compound of N-Isobutyryl-glycine. Deuterated compounds are those in which hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Isobutyryl-d7-glycine involves a series of chemical reactions. One common method is the deuteration of N-Isobutyryl-glycine. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle deuterated chemicals .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyryl-d7-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce deuterated carboxylic acids, while reduction may yield deuterated amines .

Scientific Research Applications

N-Isobutyryl-d7-glycine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Isobutyryl-d7-glycine involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific deuteration pattern, which makes it particularly useful in studies requiring precise tracking of metabolic pathways. Its stability and incorporation into various biochemical processes make it a valuable tool in scientific research .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

152.20 g/mol

IUPAC Name

2-[[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i1D3,2D3,4D

InChI Key

DCICDMMXFIELDF-UAVYNJCWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)NCC(=O)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(=O)NCC(=O)O

Origin of Product

United States

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